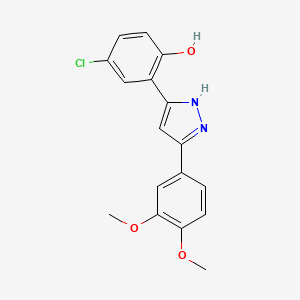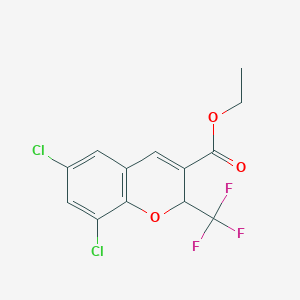
1-(3-溴苯基)丙醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Bromophenyl)propan-1-ol is a compound with the molecular weight of 215.09 . It is also known as 3-(3-Bromophenyl)propan-1-ol . It is used in the fabrication of medicinal compounds intended for the remediation of neoplastic maladies and neurologic infirmities .
Synthesis Analysis
The synthesis of 1-(3-Bromophenyl)propan-1-ol involves several steps. One method involves the use of M1, ethylene glycol dimethyl ether, sodium borohydride, and aluminum trichloride . The reaction is carried out at room temperature and the system is kept warm at 50 °C for 2 hours . After the reaction, the mixture is poured into ice water for hydrolysis, adjusted to pH=2 with sulfuric acid, and extracted with ethyl acetate .Molecular Structure Analysis
The molecular structure of 1-(3-Bromophenyl)propan-1-ol can be represented by the InChI code: 1S/C9H11BrO/c10-9-5-1-3-8(7-9)4-2-6-11/h1,3,5,7,11H,2,4,6H2 . This indicates that the compound consists of 9 carbon atoms, 11 hydrogen atoms, 1 bromine atom, and 1 oxygen atom .Physical And Chemical Properties Analysis
1-(3-Bromophenyl)propan-1-ol is a pale-yellow to yellow-brown liquid .科学研究应用
合成和生物学检查
1-(3-溴苯基)丙醇已用于合成各种化合物中。例如,Stenlake、Patrick 和 Sneader (1989) 探索了它在合成环取代芳基丙烷胺及其季盐中的用途。这些化合物被检查为潜在的静脉麻醉剂,表明其与药学研究相关 (Stenlake, Patrick, & Sneader, 1989)。
反应性和结构研究
Garcia、Fronczek 和 Gandour (1992) 研究了 3-(N,N-二甲基氨基)丙醇与芳基 α-溴苯乙酮的反应性。这项研究提供了对由此类反应形成的产物结构的见解,有助于更广泛地了解涉及 1-(3-溴苯基)丙醇的化学反应 (Garcia, Fronczek, & Gandour, 1992)。
环化研究
该化合物也一直是环化研究的主题。Goosen、McCleland 和 Rinaldi (1993) 提供了 1-(3-溴苯基)丙醇通过芳基自由基阳离子和烷氧基自由基中间体进行环化的证据。此类研究对于理解有机化学中的环化机制至关重要 (Goosen, McCleland, & Rinaldi, 1993)。
抗菌和抗自由基活性
1-(3-溴苯基)丙醇衍生物已对其抗菌和抗自由基活性进行了研究。Čižmáriková 等人。(2020) 由 1-(3-溴苯基)丙醇合成了一系列化合物,并针对各种人类病原体对其进行了测试。该研究提供了有关这些化合物在开发新的抗菌剂中的潜在用途的宝贵信息 (Čižmáriková 等人,2020)。
腐蚀抑制
高、梁和王 (2007) 的研究探索了由 1,3-二氨基丙醇-2-醇合成的叔胺及其作为碳钢腐蚀抑制剂的性能。这项研究突出了 1-(3-溴苯基)丙醇衍生物在工业环境中的实际应用,特别是在防止金属腐蚀方面 (Gao, Liang, & Wang, 2007)。
安全和危害
1-(3-Bromophenyl)propan-1-ol is associated with several hazards. It is harmful if swallowed, causes skin irritation, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
作用机制
Target of Action
It is known that this compound is an essential precursor utilized in the intricate process of synthesizing cutting-edge pharmaceutical compounds .
Mode of Action
As a precursor in pharmaceutical synthesis, it likely interacts with its targets to form more complex compounds, which then exert their therapeutic effects .
Biochemical Pathways
Given its role as a precursor in pharmaceutical synthesis, it is plausible that it participates in various biochemical reactions leading to the formation of therapeutically active compounds .
Result of Action
It is known to be used in the synthesis of pharmaceutical compounds designed to combat a spectrum of debilitating ailments including inflammatory diseases and cancer .
属性
IUPAC Name |
1-(3-bromophenyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-2-9(11)7-4-3-5-8(10)6-7/h3-6,9,11H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFRBOGHEHVPWKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC=C1)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromophenyl)propan-1-ol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl 3-(hydroxymethyl)-2-isopropyl-4,5-dihydro-2H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate](/img/structure/B2702669.png)

![2-[(2,2,2-Trifluoroethyl)amino]butan-1-ol](/img/structure/B2702672.png)
![ethyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2702674.png)
![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2702676.png)
![2-[(4-Chlorobenzyl)sulfanyl]quinoxaline](/img/structure/B2702677.png)

![4-ethyl-N-[3-(furan-2-ylmethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]thiadiazole-5-carboxamide](/img/structure/B2702679.png)
![4-(7-Azabicyclo[2.2.1]heptan-7-ylmethyl)benzonitrile;hydrochloride](/img/structure/B2702681.png)




![N-(6-chlorobenzo[d]thiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B2702687.png)